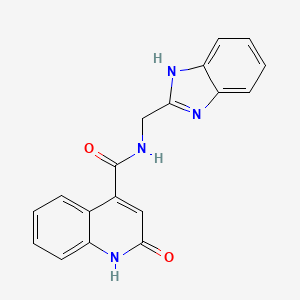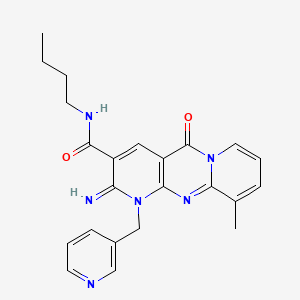![molecular formula C22H20N4O4S2 B11124694 5-(azepan-1-yl)-2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11124694.png)
5-(azepan-1-yl)-2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, thiazolidine, and benzodioxole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
- **5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H20N4O4S2 |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
5-(azepan-1-yl)-2-[(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H20N4O4S2/c23-11-15-21(25-7-3-1-2-4-8-25)30-19(24-15)10-18-20(27)26(22(31)32-18)12-14-5-6-16-17(9-14)29-13-28-16/h5-6,9-10H,1-4,7-8,12-13H2/b18-10+ |
Clé InChI |
MHQIVNOPTGSRQN-VCHYOVAHSA-N |
SMILES isomérique |
C1CCCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C#N |
SMILES canonique |
C1CCCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(cyclopropylcarbonyl)amino]-2-pyridinyl}cyclopropanecarboxamide](/img/structure/B11124614.png)

![2-(5-Chloropyridin-2-yl)-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124628.png)
![(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11124630.png)

![N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11124641.png)
![N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11124644.png)
![2-[1-(morpholin-4-yl)ethyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11124657.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11124660.png)
![ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11124662.png)
![2-[(Z)-1-(4-butoxyphenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11124675.png)
![(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124679.png)
![3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B11124687.png)
![N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11124699.png)
